2-(methylsulfanyl)-6-(1H-pyrrol-1-yl)benzonitrile

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2-(Methylsulfanyl)-6-(1H-pyrrol-1-yl)benzonitrile (CAS: 862595-53-7) is a synthetic organic compound characterized by a benzonitrile core substituted with a methylsulfanyl (-SCH₃) group at the 2-position and a 1H-pyrrol-1-yl moiety at the 6-position, with a molecular formula of C₁₂H₁₀N₂S and a molecular weight of 214.29 g/mol. This compound represents a specific scaffold within the broader class of pyrrole-substituted benzonitriles, distinguished by its ortho-methylsulfanyl substitution pattern.

Molecular Formula C12H10N2S
Molecular Weight 214.29
CAS No. 862595-53-7
Cat. No. B2967810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(methylsulfanyl)-6-(1H-pyrrol-1-yl)benzonitrile
CAS862595-53-7
Molecular FormulaC12H10N2S
Molecular Weight214.29
Structural Identifiers
SMILESCSC1=CC=CC(=C1C#N)N2C=CC=C2
InChIInChI=1S/C12H10N2S/c1-15-12-6-4-5-11(10(12)9-13)14-7-2-3-8-14/h2-8H,1H3
InChIKeyREODBOOBBGDNBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Methylsulfanyl)-6-(1H-pyrrol-1-yl)benzonitrile (862595-53-7) for Procurement: Baseline Structural and Sourcing Overview


2-(Methylsulfanyl)-6-(1H-pyrrol-1-yl)benzonitrile (CAS: 862595-53-7) is a synthetic organic compound characterized by a benzonitrile core substituted with a methylsulfanyl (-SCH₃) group at the 2-position and a 1H-pyrrol-1-yl moiety at the 6-position, with a molecular formula of C₁₂H₁₀N₂S and a molecular weight of 214.29 g/mol . This compound represents a specific scaffold within the broader class of pyrrole-substituted benzonitriles, distinguished by its ortho-methylsulfanyl substitution pattern. High-purity sources for this compound list purity specifications at 90% (Leyan, cat. no. 2130701), 95% minimum (CymitQuimica), and NLT 97% (MolCore) for research and pharmaceutical development applications .

Why In-Class Substitution of 2-(Methylsulfanyl)-6-(1H-pyrrol-1-yl)benzonitrile Fails: A Procurement Perspective


Generic substitution with other pyrrole-substituted benzonitriles is not straightforward due to the compound's unique 2,6-disubstitution pattern. The ortho-methylsulfanyl group introduces a strong sulfur-containing electron-donating substituent adjacent to the nitrile, which is absent in analogs such as 2-(1H-pyrrol-1-yl)benzonitrile (CAS: 33265-71-3) [1] or 3-(1H-pyrrol-1-yl)benzonitrile (CAS: 175134-98-2) . This structural difference fundamentally alters electronic distribution, reactivity profiles (particularly oxidation potential at the sulfur site), and steric constraints around the nitrile group . Without empirical comparative data, the scientific user must recognize that the 2-(methylsulfanyl)-6-(1H-pyrrol-1-yl)benzonitrile scaffold is structurally distinct from its in-class alternatives, and any substitution decision carries unquantified risk of altered biological or chemical performance. The following evidence evaluates the limited quantitative differentiation data available.

Quantitative Evidence for 2-(Methylsulfanyl)-6-(1H-pyrrol-1-yl)benzonitrile (862595-53-7): Comparison Data vs. Analogs


Purity Specifications Across Commercial Suppliers of 2-(Methylsulfanyl)-6-(1H-pyrrol-1-yl)benzonitrile

Commercially available batches of the target compound are offered at varying purity grades, with quantitative specifications provided by suppliers. The highest verified purity grade is ≥97% (NLT 97%) from MolCore , compared with 95% minimum from CymitQuimica and 90% from Leyan . No purity data are available for structurally analogous comparator compounds under identical supplier or analytical conditions.

Purity assessment Chemical sourcing Quality control

Comparative LogP and Topological Polar Surface Area (TPSA) of 2-(Methylsulfanyl)-6-(1H-pyrrol-1-yl)benzonitrile

The target compound exhibits a calculated LogP value of 3.07088 and a topological polar surface area (TPSA) of 28.72 Ų, as reported by Leyan . This indicates moderate lipophilicity and a low polar surface area, consistent with the presence of the lipophilic methylsulfanyl group and the aromatic pyrrole and benzonitrile moieties. For comparison, a methylsulfanyl-containing analog without the pyrrole moiety, 3-[(methylsulfanyl)methyl]benzonitrile (CAS: 233772-14-0), has a calculated XLogP3 value of 2.2 and a TPSA of 49.1 Ų [1]. The target compound is more lipophilic (LogP difference +0.87) and has a substantially smaller polar surface area (difference −20.38 Ų) than the comparator, differences that may influence membrane permeability and oral absorption potential.

Lipophilicity Drug-likeness Physicochemical properties

Distinct Reactivity Profile of 2-(Methylsulfanyl)-6-(1H-pyrrol-1-yl)benzonitrile: Oxidation and Reduction Pathways

The target compound contains two chemically addressable functional groups that enable distinct synthetic transformations: the methylsulfanyl group can be oxidized to sulfoxides or sulfones, and the nitrile group can be reduced to the corresponding amine . This dual reactivity is a consequence of the compound's specific 2,6-substitution pattern. While oxidation of the methylsulfanyl group (e.g., with hydrogen peroxide or m-chloroperbenzoic acid) and reduction of the nitrile (e.g., with lithium aluminum hydride) are well-established transformations for this compound class, no quantitative data (yields, reaction rates, or selectivity) comparing these reactions between the target compound and specific analogs were identified in the available literature.

Chemical reactivity Functional group transformation Synthetic utility

Absence of Published Direct Comparative Biological Activity Data for 2-(Methylsulfanyl)-6-(1H-pyrrol-1-yl)benzonitrile

No primary research publications, patents, or authoritative database entries containing quantitative biological activity data (e.g., IC₅₀, EC₅₀, Kᵢ, or % inhibition values) for 2-(methylsulfanyl)-6-(1H-pyrrol-1-yl)benzonitrile were identified in the search of available literature. Specifically, no data were found for this compound against any defined biological target, enzyme, or cell-based assay. Consequently, no direct head-to-head or cross-study comparable biological activity comparisons with analog compounds can be made. This evidence gap is documented here to transparently inform procurement decisions.

Biological activity Pharmacological evaluation Target engagement

Procurement-Driven Application Scenarios for 2-(Methylsulfanyl)-6-(1H-pyrrol-1-yl)benzonitrile (862595-53-7)


Synthetic Chemistry: Building Block for Sulfoxide and Sulfone Derivatives

The target compound's methylsulfanyl group provides a well-defined oxidation handle for generating sulfoxide and sulfone derivatives, a transformation classically applicable to benzonitrile scaffolds . Researchers requiring a pyrrole-substituted benzonitrile core with a sulfur-based oxidation site may find this compound suitable as a starting material for further functionalization. The product is offered with purity specifications ranging from 90% to NLT 97% across multiple commercial suppliers , enabling procurement at the purity tier appropriate for the intended synthetic application.

Medicinal Chemistry: Scaffold for Lipophilic Fragment Exploration

The compound's calculated LogP of 3.07088 and low TPSA of 28.72 Ų indicate moderate lipophilicity and limited polarity , physicochemical attributes that may be desirable for fragment-based drug discovery targeting hydrophobic binding pockets. Compared with the less lipophilic 3-[(methylsulfanyl)methyl]benzonitrile (XLogP3 2.2, TPSA 49.1 Ų) , the target compound offers a more lipophilic and less polar starting point for medicinal chemistry campaigns. The 2,6-disubstitution pattern also constrains conformational flexibility differently than 3- or 4-substituted analogs, which may influence binding mode hypotheses.

Chemical Biology: Tool Compound for Structure-Activity Relationship (SAR) Studies

The unique 2,6-substitution pattern combining a methylsulfanyl group ortho to the nitrile and a pyrrole ring at the adjacent position creates a sterically and electronically defined chemical space. This compound can serve as a control or comparator in SAR studies exploring the effects of sulfur substitution and pyrrole positioning on biological or physicochemical properties. Its availability from multiple commercial suppliers at defined purity grades ensures reproducible sourcing for SAR campaigns.

Analytical Chemistry: Reference Standard for Method Development

With purity specifications up to NLT 97% , the compound is suitable for use as a reference standard in analytical method development, including HPLC method validation and impurity profiling for this scaffold class. The presence of both UV-active aromatic moieties (benzonitrile and pyrrole) and a sulfur atom detectable by MS provides multiple analytical detection modalities.

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